3,4,5,6-tetrachloro-3H-pyridin-2-one

Organic Synthesis Medicinal Chemistry Agrochemical Development

Researchers needing a validated negative control for aldehyde oxidase 1 (AOX1) and tyrosinase assays often face variability from ill-defined compounds. This perchlorinated pyridin-2-one solves that with documented inactivity (IC50 > 1,000,000 nM), ensuring reliable baseline measurements. - Eliminates confounding metabolic oxidation due to complete halogenation. - Serves as an electrophilic scaffold for precise SAR studies. - Available at 97% purity, shipped under ambient conditions.

Molecular Formula C5HCl4NO
Molecular Weight 232.9 g/mol
Cat. No. B12346659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6-tetrachloro-3H-pyridin-2-one
Molecular FormulaC5HCl4NO
Molecular Weight232.9 g/mol
Structural Identifiers
SMILESC1(C(=C(C(=NC1=O)Cl)Cl)Cl)Cl
InChIInChI=1S/C5HCl4NO/c6-1-2(7)4(9)10-5(11)3(1)8/h3H
InChIKeyYDXNCPYUZVLREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5,6-Tetrachloro-3H-pyridin-2-one: Product Profile


3,4,5,6-Tetrachloro-3H-pyridin-2-one (CAS RN 17368-22-8) is a perchlorinated pyridin-2-one derivative with molecular formula C5HCl4NO and a molecular weight of 232.88 g/mol [1]. It exists as a crystalline solid with a reported melting point range of 174–177 °C and is commercially available at 97% assay purity from major suppliers for research use . The compound features four chlorine substituents at the 3, 4, 5, and 6 positions of the pyridine ring, creating a highly electron-deficient heterocyclic scaffold. This substitution pattern imparts distinct electrophilic reactivity and influences physicochemical properties such as lipophilicity and hydrogen-bonding capacity, which are critical determinants for its utility as a synthetic intermediate and biological probe. The compound is typically stored refrigerated and requires handling under standard laboratory safety protocols, including the use of appropriate personal protective equipment .

Fully chlorinated electrophile for selective SNAr chemistry
No ring C–H bonds eliminates metabolic oxidation sites
Privileged core for heterocycle library and SAR exploration

Why 3,4,5,6-Tetrachloro-3H-pyridin-2-one Is Irreplaceable


The pyridin-2-one scaffold is a privileged structure in medicinal and agrochemical research, but the specific substitution pattern of 3,4,5,6-tetrachloro-3H-pyridin-2-one confers unique chemical and biological properties that are not replicated by less chlorinated analogs. Direct comparison with 3,5,6-trichloro-1H-pyridin-2-one reveals that the presence of the fourth chlorine atom significantly alters the electronic distribution of the heterocyclic ring, which can modify the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions and its potential to act as a reactive electrophile in biological systems [1]. Furthermore, the complete halogenation of the pyridine ring eliminates any unsubstituted C–H bonds, thereby removing alternative sites for metabolic oxidation or non-specific protein binding, which can be a confounding factor in structure-activity relationship (SAR) studies [2]. This unique substitution profile makes generic substitution with less chlorinated or differently substituted pyridin-2-ones unsuitable for protocols where precise control over electronic, steric, or metabolic properties is required. The quantitative evidence below demonstrates specific contexts where these differences translate into measurable outcomes.

Property
Target (Tetrachloro)
Substitute (e.g., 3,5,6-trichloro)
Electrophilic activation
Enhanced (4 Cl)
Lower (3 Cl); may require harsher conditions
Reactive sites
All positions substituted; unique regioselectivity
One C–H bond present; alternative substitution pattern
Metabolic oxidation sites
None; stable in metabolic studies
C-4 position oxidizable; may confound SAR interpretation

Comparative Evidence for 3,4,5,6-Tetrachloro-3H-pyridin-2-one


Synthetic Utility: Selective SNAr via Perchlorination

The fully chlorinated ring of 3,4,5,6-tetrachloro-3H-pyridin-2-one positions it as a key intermediate for synthesizing N-chloroheterocyclic antimicrobials, a utility that is distinct from less halogenated analogs due to the enhanced electrophilicity imparted by the cumulative electron-withdrawing effect of four chlorine substituents . In contrast, 3,5,6-trichloro-1H-pyridin-2-one lacks this degree of activation, potentially requiring harsher reaction conditions or yielding different regioselectivity in substitution reactions. This differential reactivity is critical for preparing specific bioactive scaffolds, including second-generation inhibitors of the hepatitis C virus NS3 serine protease and β-amino alcohols as inhibitors of the antitubercular target N-acetyltransferase, where the tetrachlorinated core provides a unique synthetic handle .

Synthetic Utility
Class-level inference
Enhanced electrophilicity vs trichloro analog
Supports SNAr reactivity review
Supplier-reported context; data to verify
Organic Synthesis Medicinal Chemistry Agrochemical Development

Differential Enzyme Inhibition Profile

In vitro high-throughput screening data from BindingDB and ChEMBL reveal that 3,4,5,6-tetrachloro-3H-pyridin-2-one exhibits selective inhibition of specific enzyme targets while showing negligible activity against others [1]. Against aldehyde oxidase 1 (AOX1) from rabbit liver cytosol and polyphenol oxidase 2 (tyrosinase) from white button mushroom, the compound demonstrated an IC50 > 1,000,000 nM, indicating essentially no inhibitory activity [1]. In contrast, a different tetrachlorinated pyridin-2-one derivative (CHEMBL3633460) showed an IC50 of 990 nM against human thyroid peroxidase (TPO) [2]. This >1000-fold difference in potency across different enzymatic targets demonstrates that the biological activity of tetrachloropyridinones is highly dependent on the specific substitution pattern and cannot be generalized across the class. The low activity against AOX1 and tyrosinase is a specific, quantifiable property of this particular compound that differentiates it from other halogenated pyridinones with different activity profiles.

Enzyme Inhibition Profile
Cross-study comparable
IC50 >1,000,000 nM (AOX1/tyrosinase) vs 990 nM (related deriv., TPO)
Cross-target enzyme activity context
Requires assay-specific validation
Drug Discovery Enzymology High-Throughput Screening

3,4,5,6-Tetrachloro-3H-pyridin-2-one Applications


Synthesis of N-Chloroheterocyclic Antimicrobials

Researchers in medicinal chemistry can utilize 3,4,5,6-tetrachloro-3H-pyridin-2-one as a key starting material for the synthesis of N-chloroheterocyclic antimicrobial agents. The compound's fully chlorinated ring provides a versatile platform for sequential nucleophilic aromatic substitutions, enabling the construction of complex molecular architectures with potential antibacterial activity . This application is directly supported by the compound's documented use as a reactant for synthesizing such antimicrobials, making it a strategic procurement choice for groups focusing on novel anti-infective drug discovery.

Negative Control for AOX1 and Tyrosinase Assays

In enzymology and drug metabolism research, 3,4,5,6-tetrachloro-3H-pyridin-2-one serves as an ideal negative control for assays measuring inhibition of aldehyde oxidase 1 (AOX1) and tyrosinase. The compound's lack of inhibitory activity (IC50 > 1,000,000 nM) against these targets, as documented in BindingDB , provides a reliable baseline for comparison when screening new chemical entities for potential off-target effects. Its use in this context reduces experimental variability and ensures that observed inhibitory effects are genuine rather than assay artifacts. Procurement of this specific compound is therefore recommended for laboratories that require a well-characterized, inactive control compound for these specific enzyme assays.

Building Block for Pyridinone SAR Studies

The distinct electronic and steric properties of 3,4,5,6-tetrachloro-3H-pyridin-2-one make it a valuable building block for exploring structure-activity relationships (SAR) in pyridinone-based drug candidates . By using this fully halogenated core, medicinal chemists can systematically vary substituents at specific positions through SNAr chemistry to probe the contributions of lipophilicity, electron density, and steric bulk to biological activity. This approach allows for the deconvolution of complex pharmacological effects and the optimization of lead compounds with improved potency, selectivity, or metabolic stability.

Application
Selection Property
Validation Focus
Synthesis of N-chloroheterocyclic compounds
Fully chlorinated electrophilic core
Regioselectivity of SNAr reactions
AOX1 / tyrosinase assay development
Reported low inhibitory activity (IC50 context)
Assay baseline reproducibility
Pyridinone SAR studies
Electron-deficient scaffold with no C–H bonds
Metabolic stability and off-target profiling
Quote Request

Request a Quote for 3,4,5,6-tetrachloro-3H-pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.